Cas no 2921836-68-0 ((2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane)

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane is a halogenated aryl sulfide compound with potential applications in organic synthesis and pharmaceutical intermediates. Its distinct substitution pattern—bromo, chloro, and fluoro groups on the phenyl ring—enhances reactivity in cross-coupling reactions and facilitates selective functionalization. The ethylsulfane moiety offers versatility in further derivatization, such as oxidation to sulfoxides or sulfones. This compound is particularly valuable in medicinal chemistry for constructing complex scaffolds due to its electron-withdrawing halogen groups, which influence electronic properties and binding interactions. High purity and stability under standard conditions make it suitable for precise synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane structure
2921836-68-0 structure
Product name:(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane
CAS No:2921836-68-0
MF:C8H7BrClFS
Molecular Weight:269.561582803726
CID:6796688
PubChem ID:171367414

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane 化学的及び物理的性質

名前と識別子

    • 2921836-68-0
    • (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane
    • MFCD34851586
    • インチ: 1S/C8H7BrClFS/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3
    • InChIKey: UAOKWGPINVVDEI-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(C=1SCC)F)Cl

計算された属性

  • 精确分子量: 267.91244g/mol
  • 同位素质量: 267.91244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • XLogP3: 4.2

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB603790-5g
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; .
2921836-68-0
5g
€2218.40 2024-07-24
abcr
AB603790-1g
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; .
2921836-68-0
1g
€659.60 2024-07-24
abcr
AB603790-250mg
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; .
2921836-68-0
250mg
€355.80 2024-07-24

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane 関連文献

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfaneに関する追加情報

Comprehensive Overview of (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane (CAS No. 2921836-68-0)

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane (CAS No. 2921836-68-0) is a specialized organosulfur compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its bromo, chloro, and fluoro substituents on the phenyl ring, offers a versatile scaffold for synthetic chemists exploring novel bioactive molecules. Its molecular formula, C8H7BrClFS, highlights the presence of multiple halogens, which are often leveraged to fine-tune the electronic and steric properties of derivatives.

The growing interest in halogenated phenyl sulfides like (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane stems from their role as intermediates in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). Researchers are particularly intrigued by the compound's potential in cross-coupling reactions, a hot topic in modern organic chemistry, where such halogenated substrates are pivotal for constructing complex molecular architectures. Recent publications have highlighted the utility of similar compounds in palladium-catalyzed transformations, a trend closely followed by academic and industrial chemists alike.

From an environmental and sustainability perspective, the demand for efficient synthetic methodologies has led to increased scrutiny of halogenated compounds. (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane is no exception, with researchers investigating greener alternatives for its production, such as catalytic halogenation or flow chemistry techniques. These approaches align with the broader industry shift toward green chemistry principles, a recurring theme in scientific discourse and search engine queries related to synthetic chemistry.

Analytical characterization of CAS No. 2921836-68-0 typically involves advanced techniques like nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are frequently searched by professionals seeking to validate the purity and structure of such compounds. The compound's crystallographic data, when available, provides invaluable insights into its molecular conformation, a detail highly sought after by computational chemists developing structure-activity relationship (SAR) models.

In the context of drug discovery, the 2-bromo-3-chloro-6-fluoro substitution pattern is noteworthy for its potential to modulate lipophilicity and target binding—a key consideration in designing CNS-active compounds. This aligns with current pharmaceutical trends addressing blood-brain barrier permeability, a frequently searched topic in medicinal chemistry forums. While (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane itself may not be bioactive, its derivatives could offer promising leads for treating neurological disorders, a major focus area in global healthcare research.

The compound's stability under various conditions is another area of practical interest. Laboratory technicians often search for information on storage recommendations and compatibility of such halogenated sulfides. Best practices suggest keeping CAS No. 2921836-68-0 in anhydrous conditions at low temperatures to prevent decomposition, with argon or nitrogen atmospheres being ideal for long-term preservation—details crucial for reproducibility in synthetic workflows.

Emerging applications in material science have also been explored for related aryl ethyl sulfides. The electron-withdrawing effects of the halogen atoms in (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane make it a candidate for modifying conductive polymers or liquid crystal matrices, areas experiencing rapid growth due to demands in flexible electronics and display technologies.

From a commercial standpoint, the availability of 2921836-68-0 through chemical suppliers is often accompanied by requests for custom synthesis options and scale-up capabilities—frequent search terms among procurement specialists. The compound's niche nature means it's typically offered in milligram to gram quantities for research purposes, with pricing structures reflecting the challenges of multi-halogenation synthesis routes.

Safety assessments of (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane emphasize standard precautions for handling organohalogen compounds, including proper ventilation and personal protective equipment (PPE). These protocols mirror broader laboratory safety trends, where risk assessment tools and chemical handling guidelines dominate occupational health searches in scientific workplaces.

Looking ahead, the scientific community anticipates expanded applications for CAS No. 2921836-68-0 in catalysis and functional material development. Its structural features position it as a valuable building block in diversity-oriented synthesis, particularly for creating heterocyclic compounds with potential biological activity—an area consistently ranking high in chemical literature citations and patent filings.

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